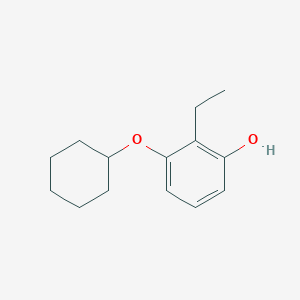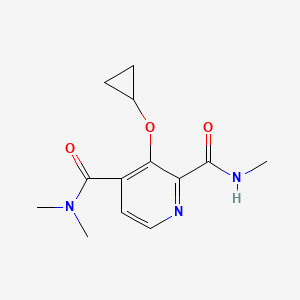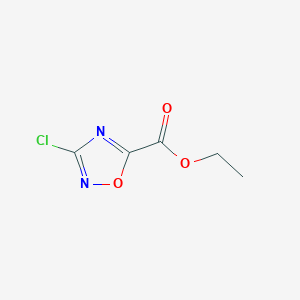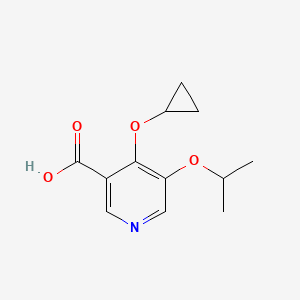
6-Acetyl-5-hydroxypyridine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Acetyl-5-hydroxypyridine-2-carboxylic acid is an organic compound with the molecular formula C8H7NO4 and a molecular weight of 181.15 g/mol It is a derivative of pyridine, a basic heterocyclic organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Acetyl-5-hydroxypyridine-2-carboxylic acid typically involves the acetylation of 5-hydroxypyridine-2-carboxylic acid. One common method is the reaction of 5-hydroxypyridine-2-carboxylic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can undergo oxidation to form a ketone or aldehyde derivative.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as alkyl halides and amines can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
6-Acetyl-5-hydroxypyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a ligand in coordination chemistry and can form complexes with metal ions.
Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of 6-Acetyl-5-hydroxypyridine-2-carboxylic acid involves its ability to act as a chelating agent. The compound can form stable complexes with metal ions through its hydroxyl and carboxylate groups. This chelation ability is crucial in various biochemical and industrial processes. Additionally, the compound’s acetyl group can participate in various chemical reactions, further enhancing its versatility.
Vergleich Mit ähnlichen Verbindungen
6-Hydroxypyridine-2-carboxylic acid: This compound lacks the acetyl group but shares the hydroxyl and carboxylate functionalities.
5-Hydroxypyridine-2-carboxylic acid: Similar structure but with the hydroxyl group at a different position.
6-Acetylpyridine-2-carboxylic acid: Similar structure but lacks the hydroxyl group.
Uniqueness: 6-Acetyl-5-hydroxypyridine-2-carboxylic acid is unique due to the presence of both the acetyl and hydroxyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound in various chemical and biochemical applications.
Eigenschaften
Molekularformel |
C8H7NO4 |
|---|---|
Molekulargewicht |
181.15 g/mol |
IUPAC-Name |
6-acetyl-5-hydroxypyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H7NO4/c1-4(10)7-6(11)3-2-5(9-7)8(12)13/h2-3,11H,1H3,(H,12,13) |
InChI-Schlüssel |
FZRFAQGPRJVOAC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(C=CC(=N1)C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















